
4-Methoxy-2-phenyl-1-(propan-2-yl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with isopropyl, methoxy, phenyl, and carbonitrile groups
Méthodes De Préparation
The synthesis of 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the isopropyl, methoxy, and phenyl groups can be achieved through various substitution reactions. For instance, Friedel-Crafts alkylation and acylation can be used to introduce the phenyl group.
Nitrile Formation: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the pyrrole ring. Common reagents include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of conductive polymers.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism by which 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives such as:
1-Methyl-2-phenyl-1H-pyrrole:
4-Methoxy-2-phenyl-1H-pyrrole-3-carbonitrile: Similar to the target compound but without the isopropyl group, which may affect its biological activity and chemical properties.
The uniqueness of 1-Isopropyl-4-methoxy-2-phenyl-1H-pyrrole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51597-34-3 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-methoxy-2-phenyl-1-propan-2-ylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c1-11(2)17-10-14(18-3)13(9-16)15(17)12-7-5-4-6-8-12/h4-8,10-11H,1-3H3 |
Clé InChI |
ZNOVDCZXGGMJIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=C1C2=CC=CC=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


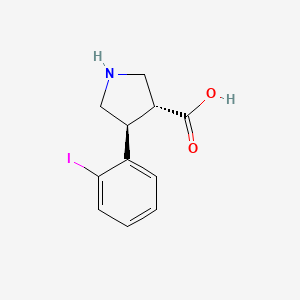
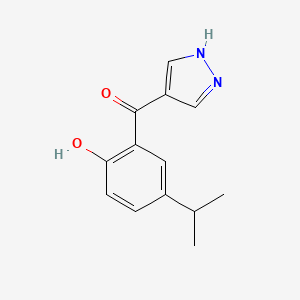
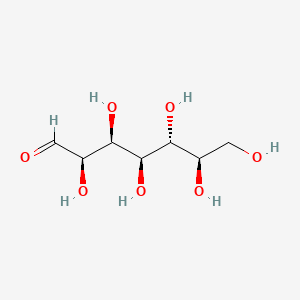
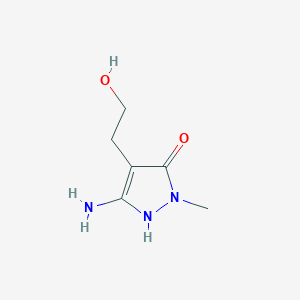

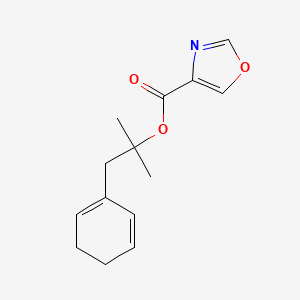
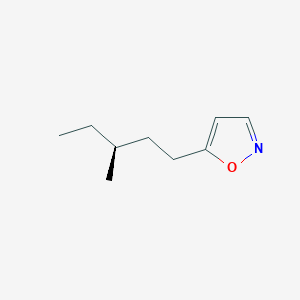

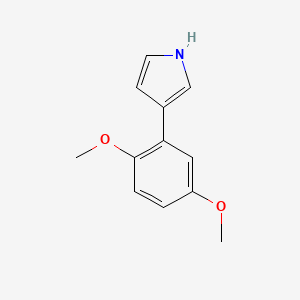
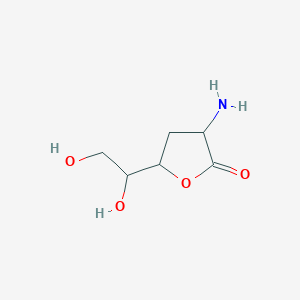

![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
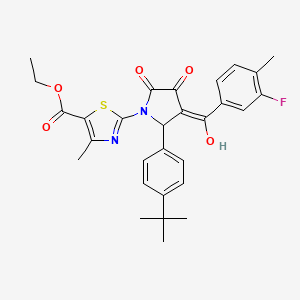
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
